molecular formula C19H15IO4 B3706472 2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione

2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3706472
M. Wt: 434.2 g/mol
InChI Key: JKGKUWHKYQSXPN-UHFFFAOYSA-N
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Description

2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound characterized by its complex structure, which includes ethoxy, iodo, and methoxy functional groups attached to a benzylidene-indene-dione core

Properties

IUPAC Name

2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IO4/c1-3-24-16-10-11(9-15(20)19(16)23-2)8-14-17(21)12-6-4-5-7-13(12)18(14)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGKUWHKYQSXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ethoxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione: Lacks the iodo group, which may result in different reactivity and biological activity.

    2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one: Contains a benzothiophene core instead of an indene-dione core, leading to different chemical properties and applications.

Uniqueness

2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of the iodo group, which can significantly influence its reactivity and potential applications. The combination of ethoxy, iodo, and methoxy groups attached to the benzylidene-indene-dione core provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione

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